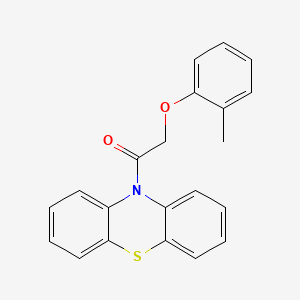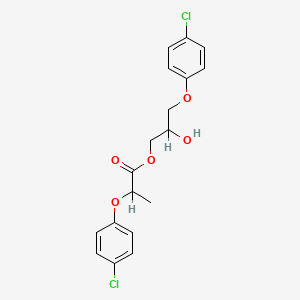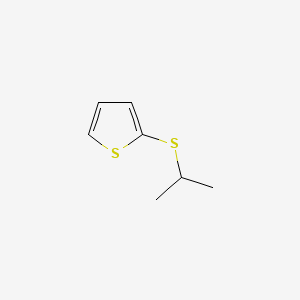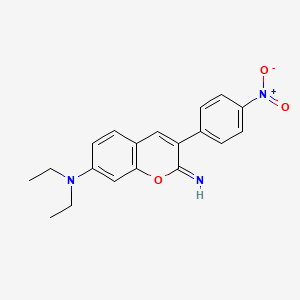![molecular formula C11H11NO5 B14661662 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid CAS No. 51044-28-1](/img/structure/B14661662.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is an organic compound that features both an amino acid and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid typically involves the condensation reaction between an amino acid and a benzaldehyde derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid involves its interaction with specific molecular targets. The Schiff base moiety can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-Hydroxybenzylidene)amino]propanoic acid
- (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid
Uniqueness
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and potential therapeutic applications.
Properties
CAS No. |
51044-28-1 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9-4-2-1-3-7(9)6-12-8(11(16)17)5-10(14)15/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
OEKNYUUGIBRYAT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
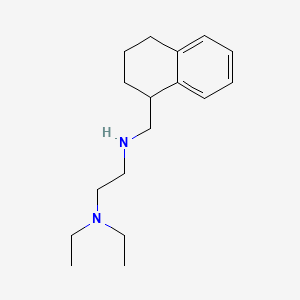
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

